N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound with a unique structure that includes a benzoxepine ring, a methoxy group, and a diphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxepine ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up to meet commercial demands. The use of microreactors and optimized catalysts can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethyl)-1-phenylethan-1-imine
- Diphenylmethyl-phosphonamidic chlorides
- N,N-dimethylglycine
Uniqueness
N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can offer insights and results that other similar compounds may not provide.
Properties
Molecular Formula |
C25H21NO3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-benzhydryl-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C25H21NO3/c1-28-22-12-13-23-21(17-22)16-20(14-15-29-23)25(27)26-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17,24H,1H3,(H,26,27) |
InChI Key |
JEIFCFRJKGWJMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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